molecular formula C16H10FN3O4 B15008267 N'-[(3E)-5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide

N'-[(3E)-5-fluoro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1,3-benzodioxole-5-carbohydrazide

Cat. No.: B15008267
M. Wt: 327.27 g/mol
InChI Key: XEQPMVJQWZLOEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(3E)-5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C16H10FN3O4

Molecular Weight

327.27 g/mol

IUPAC Name

N-[(5-fluoro-2-hydroxy-1H-indol-3-yl)imino]-1,3-benzodioxole-5-carboxamide

InChI

InChI=1S/C16H10FN3O4/c17-9-2-3-11-10(6-9)14(16(22)18-11)19-20-15(21)8-1-4-12-13(5-8)24-7-23-12/h1-6,18,22H,7H2

InChI Key

XEQPMVJQWZLOEH-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)N=NC3=C(NC4=C3C=C(C=C4)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3E)-5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE typically involves multiple steps, starting with the preparation of the indole core. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is often purified using recrystallization or chromatography techniques .

Mechanism of Action

The mechanism of action of N’-[(3E)-5-FLUORO-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2H-1,3-BENZODIOXOLE-5-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.